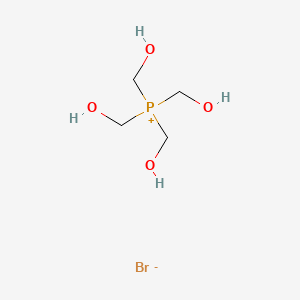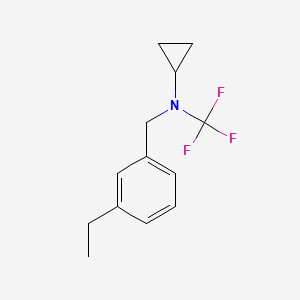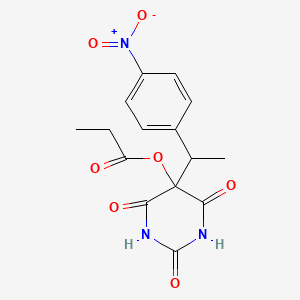
5-(1-(4-Nitrophenyl)ethyl)-5-(1-oxopropoxy)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate: is a complex organic compound characterized by its unique structural features. It contains a nitrophenyl group, a diazinan ring, and a propanoate ester, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate typically involves multi-step organic reactions. One common method starts with the nitration of ethylbenzene to introduce the nitro group. This is followed by a series of reactions to form the diazinan ring and the propanoate ester. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazinan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted diazinan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: Some derivatives of [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the diazinan ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] acetate
- [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] butanoate
Uniqueness: Compared to its analogs, [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate exhibits distinct reactivity due to the propanoate ester group. This functional group influences its solubility, stability, and interaction with other molecules, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
37431-54-2 |
|---|---|
Molekularformel |
C15H15N3O7 |
Molekulargewicht |
349.29 g/mol |
IUPAC-Name |
[5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate |
InChI |
InChI=1S/C15H15N3O7/c1-3-11(19)25-15(12(20)16-14(22)17-13(15)21)8(2)9-4-6-10(7-5-9)18(23)24/h4-8H,3H2,1-2H3,(H2,16,17,20,21,22) |
InChI-Schlüssel |
MYCZXPNRUULRDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1(C(=O)NC(=O)NC1=O)C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






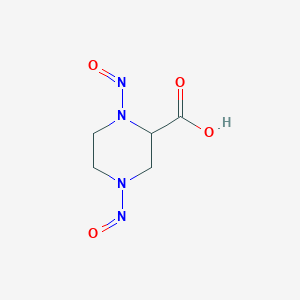
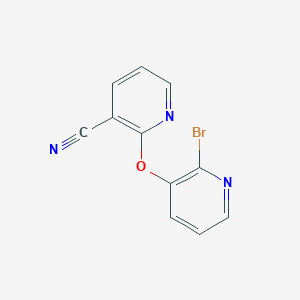
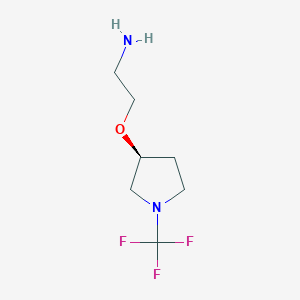
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
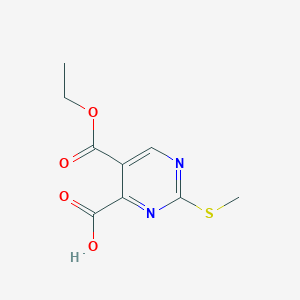
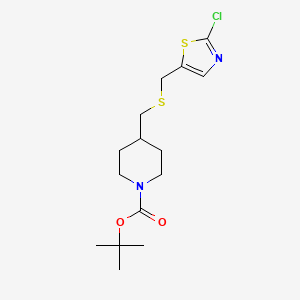
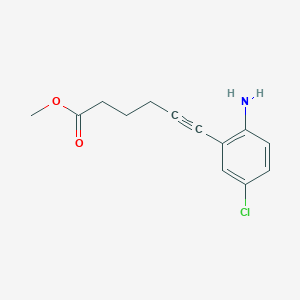
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
